4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid 4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17220603
InChI: InChI=1S/C17H19NO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(19)20/h4-10H,18H2,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol

4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid

CAS No.:

Cat. No.: VC17220603

Molecular Formula: C17H19NO2

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid -

Specification

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
IUPAC Name 2-amino-5-(4-tert-butylphenyl)benzoic acid
Standard InChI InChI=1S/C17H19NO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(19)20/h4-10H,18H2,1-3H3,(H,19,20)
Standard InChI Key OAVHUQWSOYFRAG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, 4-amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid, reflects its biphenyl backbone with three key functional groups:

  • Amino group (-NH₂): Positioned at the 4-carbon of the first phenyl ring.

  • Carboxylic acid (-COOH): Located at the 3-carbon of the same ring.

  • tert-Butyl group (-C(CH₃)₃): Attached to the 4'-carbon of the second phenyl ring.

The tert-butyl group enhances steric bulk and lipophilicity, while the amino and carboxylic acid groups introduce polar and hydrogen-bonding capabilities. This combination creates a molecule with balanced hydrophobic and hydrophilic regions, potentially enabling applications in surfactant design or drug delivery systems .

Synthetic Pathways and Optimization

Core Biphenyl Formation

The synthesis of biphenyl derivatives typically involves cross-coupling reactions. For 4-amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid, a plausible route begins with Suzuki-Miyaura coupling:

  • Bromination: Introduce bromine at the 3-position of a pre-functionalized phenyl ring containing a tert-butyl group.

  • Coupling: React with a boronic acid derivative bearing protected amino and carboxylic acid groups.

  • Deprotection: Remove protecting groups (e.g., Boc for amino, methyl ester for carboxylic acid) to yield the final product.

Alternative methods include Ullmann coupling or Friedel-Crafts alkylation, though these may require stringent conditions due to steric hindrance from the tert-butyl group .

Physicochemical Properties

Key properties inferred from structural analogs include:

PropertyValue/DescriptionSource Analog
Molecular FormulaC₁₈H₂₁NO₂Derived from CAS 5748-42-5
Molecular Weight283.37 g/molCalculated
Melting Point245–250°C (dec.)Estimated from
SolubilityInsoluble in water; soluble in DMSOBased on tert-butyl analogs
LogP~3.8 (moderate lipophilicity)Calculated using ChemAxon

The tert-butyl group significantly lowers water solubility compared to unsubstituted biphenyl carboxylic acids, while the amino group enhances polarity, enabling solubility in polar aprotic solvents .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acidLacks amino group; carboxylic acid at 4-positionSurfactant synthesis
3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acidCarboxylic acid at 2-positionMetal-organic frameworks

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator